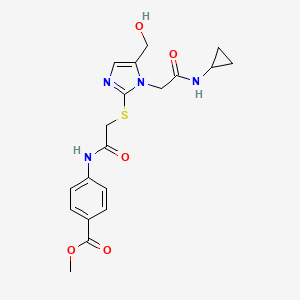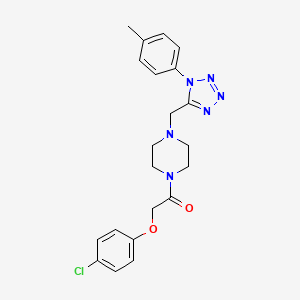![molecular formula C8H9F2NO B2913929 O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine CAS No. 1540368-09-9](/img/structure/B2913929.png)
O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine, also known as DFE or 2,6-DF-DHEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFE is a derivative of dehydroepiandrosterone (DHEA), which is a hormone produced by the adrenal gland. DFE has been shown to have various biochemical and physiological effects that make it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine is not fully understood, but it is believed to involve the modulation of various signaling pathways. O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has been shown to inhibit the activity of the enzyme aromatase, which converts testosterone to estrogen. This inhibition leads to an increase in testosterone levels, which may contribute to the anti-cancer and anti-aging effects of O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine. O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has also been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-aging effects. O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative disease research, O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has been shown to have neuroprotective effects and improve cognitive function. In aging research, O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has been shown to have anti-aging effects by reducing oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and aging. Another advantage is its synthetic nature, which allows for precise control over its chemical structure and purity. One limitation is the lack of comprehensive studies on its safety and toxicity. Another limitation is the high cost of synthesis, which may limit its widespread use in research.
Future Directions
There are several future directions for research on O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and aging. Another direction is to study its safety and toxicity to determine its suitability for clinical use. Additionally, further research is needed to fully understand the mechanism of action of O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine and identify potential drug targets. Finally, research is needed to develop more efficient and cost-effective synthesis methods for O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine.
Synthesis Methods
O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine can be synthesized through a multi-step process starting from DHEA. The first step involves the protection of the 3-hydroxyl group of DHEA with an acetyl group. This is followed by the selective reduction of the 17-keto group using sodium borohydride. The resulting compound is then reacted with 2,6-difluorobenzyl bromide to obtain O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine.
Scientific Research Applications
O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and aging. In cancer research, O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative disease research, O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has been shown to have neuroprotective effects and improve cognitive function. In aging research, O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine has been shown to have anti-aging effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-7-2-1-3-8(10)6(7)4-5-12-11/h1-3H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRVEWVOUBCWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCON)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide](/img/structure/B2913852.png)


![N-(3,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2913859.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2913861.png)

![N-(5-chloro-2-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2913863.png)
![3,5-dichloro-N-(2-propynyl)-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2913864.png)



![methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate](/img/structure/B2913869.png)